molecular formula C20H19N5OS B2608495 (E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1257556-16-3

(E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2608495
CAS No.: 1257556-16-3
M. Wt: 377.47
InChI Key: FMJASRNIMRGOFQ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic small molecule featuring a piperazine core substituted with a pyridinylpyridazine moiety and an α,β-unsaturated ketone (enone) conjugated to a thiophene ring. The E-configuration of the enone group is critical for maintaining planar geometry, which may enhance binding affinity to biological targets through π-π stacking or hydrogen bonding interactions.

Crystallographic studies of analogous compounds (e.g., ) often employ refinement programs like SHELXL, a widely used tool for small-molecule structural analysis .

Properties

IUPAC Name

(E)-1-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c26-20(8-5-17-4-2-14-27-17)25-12-10-24(11-13-25)19-7-6-18(22-23-19)16-3-1-9-21-15-16/h1-9,14-15H,10-13H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJASRNIMRGOFQ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, presenting a comprehensive overview of the current research findings.

Synthesis

The synthesis of the compound involves several steps, typically starting from pyridazine derivatives and piperazine. The general synthetic route can be summarized as follows:

  • Formation of Pyridazine Derivatives : The initial step often includes the cyclization of appropriate precursors to form pyridazine rings.
  • Piperazine Attachment : Subsequent reactions introduce piperazine moieties, which enhance the compound's pharmacological properties.
  • Final Modification : The introduction of thiophene and other substituents is achieved through various coupling reactions.

Biological Activity

The biological activity of this compound has been evaluated across multiple studies, highlighting its potential in treating various diseases.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, demonstrating its potential as an anti-tubercular agent .

CompoundTarget PathogenIC50 (μM)
(E)-1...Mycobacterium tuberculosis1.35 - 2.18

Cytotoxicity Studies

In cytotoxicity assessments on human embryonic kidney cells (HEK-293), the compound demonstrated low toxicity, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity. Modifications at the piperazine and pyridazine positions significantly influence potency and selectivity against target pathogens .

Case Studies

  • Anti-Tubercular Activity :
    • A series of derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, compounds with pyridazinyl and piperazinyl substituents showed the most promising results .
  • Cytotoxicity Evaluation :
    • Compounds were evaluated for their cytotoxic effects on HEK-293 cells, with findings indicating that most derivatives were non-toxic at concentrations effective against M. tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in substituents on the piperazine ring or the aryl/heteroaryl groups attached to the enone system. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Solubility* Reported Biological Activity
(E)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one 433.47 Pyridinylpyridazine, thiophene-enone Moderate (DMSO) Hypothesized kinase inhibition (structural analogy)
(E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one () 437.41 CF₃-pyrimidine, thiophene-enone Low (aqueous) Enhanced metabolic stability due to CF₃ group
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one () 356.37 Fluorophenyl, furan-carbonyl High (DMF) Antimicrobial activity (broad-spectrum)

*Solubility data inferred from structural features and solvent compatibility in synthesis protocols .

Key Observations:

Replacing thiophene with 4-fluorophenyl () reduces π-electron density, possibly diminishing interactions with electron-rich binding pockets but enhancing solubility in polar solvents .

Enone Configuration: All analogs retain the E-configured enone, crucial for maintaining conjugation and rigidity. Computational studies of similar enones suggest this geometry optimizes binding to ATP pockets in kinases .

Analytical and Structural Characterization

  • Crystallography : Structural refinement of analogs (e.g., ) relies on SHELXL , which optimizes parameters like thermal displacement and occupancy .
  • HPLC-ESI-MSn : Used to characterize metabolite profiles in related extracts (), this method could quantify the target compound’s stability or degradation products in biological matrices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.